6-Methoxybenzo[c]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)10-12-8(6)9/h2-4H,9H2,1H3 |
InChI Key |
JWLGAJZQPXJRBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NOC(=C2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 6 Methoxybenzo C Isoxazol 3 Amine
Established Synthetic Routes to the 6-Methoxybenzo[c]isoxazol-3-amine Framework
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. Key stages in its synthesis include the formation of the isoxazole (B147169) ring, the introduction of the amine group at the third position, and the incorporation of the methoxy (B1213986) group at the sixth position of the benzo[c]isoxazole core.
Cycloaddition Reactions for Isoxazole Ring Formation
The construction of the isoxazole ring is a pivotal step in the synthesis of benzo[c]isoxazole derivatives. Cycloaddition reactions, particularly [3+2] cycloadditions, are a common and effective method for forming this five-membered heterocyclic ring. beilstein-journals.orgnih.gov These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For instance, nitrile oxides, generated in situ from oximes, can react with appropriate alkynes or alkenes to yield the isoxazole core. mdpi.com The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on both the dipole and the dipolarophile. mdpi.com
Another approach involves the use of gold(I) catalyzed cycloaddition reactions, which have shown promise in the synthesis of complex heterocyclic systems. ntnu.edu These reactions can proceed under mild conditions and offer a high degree of control over the reaction outcome. ntnu.edu The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired benzo[c]isoxazole framework.
A notable method for forming a related benzo[c]isoxazol-3(1H)-one structure, a precursor that can potentially be converted to the amine, involves the condensation of a substituted 2-nitrobenzaldehyde (B1664092) with a sulfonohydrazide, followed by an oxidative cyclization using a high-valent iodine reagent. google.com This method highlights the versatility of starting materials and reaction pathways available for constructing the core benzo[c]isoxazole ring system. google.com
Introduction of the Amine Functionality at Position 3 of Benzo[c]isoxazole
Once the benzo[c]isoxazole ring system is in place, the next critical step is the introduction of the amine group at the C3 position. A common strategy involves the use of a precursor containing a suitable leaving group at the 3-position, which can then be displaced by an amine source.
Alternatively, a more direct approach involves the cyclization of a precursor that already contains the nitrogen atom destined for the 3-amino group. For example, the reaction of a substituted 2-hydroxybenzonitrile (B42573) with hydroxylamine (B1172632) can lead to the formation of a 3-aminobenzo[d]isoxazole derivative. While this is a different isomer, similar principles can be applied to the synthesis of the benzo[c]isoxazole analog.
A documented synthesis of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine, a related isomer, utilizes a palladium-catalyzed reaction between a benzisoxazole precursor and isobutylamine. vulcanchem.com This suggests that catalytic amination methods could be a viable strategy for the introduction of the amine group at the 3-position of the 6-methoxybenzo[c]isoxazole core.
Strategies for Methoxy Group Incorporation at Position 6
The methoxy group at the 6-position of the benzo[c]isoxazole ring plays a significant role in modulating the electronic properties and biological activity of the molecule. iucr.org Its introduction is typically achieved by starting with a precursor that already contains a methoxy group at the corresponding position on the benzene (B151609) ring.
For instance, a common starting material for the synthesis of 6-methoxy substituted benzothiazoles, a related heterocyclic system, is 2-amino-6-methoxybenzothiazole (B104352). nih.govmdpi.com This highlights the strategy of incorporating the desired substituent on the benzene ring of the starting material prior to the formation of the heterocyclic ring. This approach ensures the correct positioning of the methoxy group in the final product.
In a synthetic route towards 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives, the synthesis begins with 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (B1602529) which is then methylated using dimethyl sulfate (B86663) to introduce the methoxy group. nih.gov This demonstrates that methylation of a hydroxyl group on the aromatic ring is a feasible strategy for incorporating the methoxy substituent.
Derivatization of the this compound Core
The this compound core serves as a versatile scaffold for further chemical modifications. These modifications can be targeted at the amine moiety or the benzo ring system to explore structure-activity relationships and develop new compounds with enhanced properties.
Chemical Modifications at the Amine Moiety (e.g., Schiff Base Formation)
The primary amine group at the C3 position is a key site for derivatization. One of the most common and straightforward modifications is the formation of Schiff bases. nih.govnih.gov This involves the condensation reaction of the amine with a variety of aldehydes or ketones. nih.gov The resulting imine or azomethine group can introduce new functionalities and steric bulk to the molecule, which can significantly influence its biological activity. nih.gov
For example, Schiff bases derived from isoxazole derivatives have been synthesized and structurally characterized, demonstrating the feasibility of this chemical transformation. nih.govresearchgate.net The reaction of 2-amino-6-methoxybenzothiazole with various benzaldehydes to form Schiff bases has also been reported, providing a model for similar reactions with this compound. mdpi.com
Beyond Schiff base formation, the amine group can undergo a wide range of other reactions, including acylation, alkylation, and sulfonylation, to introduce a diverse array of substituents.
Substituent Effects on the Benzo Ring System
Studies on related heterocyclic systems, such as benzothiazoles, have shown that the nature and position of substituents on the benzo ring can significantly affect their biological activity. researchgate.net For instance, the introduction of different substituents on the benzothiazole (B30560) ring has been explored to modulate their anticancer properties. researchgate.netdntb.gov.ua
Furthermore, research on the bioactivation of isoxazole-containing compounds has indicated that substituents on the phenyl ring can influence their metabolic pathways. For example, methoxy groups have been observed to decrease bioactivation in some cases. nih.gov This highlights the importance of considering substituent effects on the benzo ring when designing new derivatives of this compound for specific applications.
Synthesis of Hybrid Structures Incorporating the this compound Scaffold
The benzoisoxazole core, a privileged scaffold in medicinal chemistry, is a versatile building block for the creation of hybrid molecules with potential therapeutic applications. While direct synthetic examples for hybrid structures of this compound are not extensively detailed in the provided research, the synthesis of structurally related 5-chloro-6-methoxybenzo[d]isoxazole derivatives offers valuable insights into potential synthetic strategies. A notable example is the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole hybrids. nih.gov
The general synthetic pathway to these hybrid structures commences with the appropriate substituted phenol, which undergoes a series of reactions to construct the benzo[d]isoxazole core. nih.gov For instance, 4-chlorobenzene-1,3-diol can be acylated and subsequently methylated to yield 1-(5-chloro-2,4-dihydroxyphenyl)ethanone and then 1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone. nih.gov Cyclization with diethyl carbonate followed by reaction with hydroxylamine hydrochloride leads to the formation of the key intermediate, 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid. nih.gov This intermediate can be further functionalized. For example, reduction of the carboxylic acid to an alcohol, followed by propargylation, provides an alkyne-functionalized benzoisoxazole. nih.gov This terminal alkyne is then primed for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, with various aryl azides to generate the final triazole-containing hybrid molecules in good yields. nih.gov
This modular approach, combining the benzoisoxazole scaffold with other pharmacologically relevant moieties like the 1,2,3-triazole ring, allows for the creation of a diverse library of hybrid compounds for biological screening. nih.gov
Advanced Synthetic Approaches and Methodological Developments
Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis and functionalization of heterocyclic compounds like this compound. These modern techniques often provide milder reaction conditions, improved efficiency, and access to novel chemical space.
Photoredox Catalysis in Amine Synthesis for Related Structures
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This strategy relies on the use of a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. researchgate.netacs.org
In the context of amine synthesis, photoredox catalysis can be utilized to generate α-amino radicals from readily available amine precursors. acs.org These radicals can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the oxidation of tertiary amines by an excited-state photocatalyst can lead to the formation of an α-amino radical, which can be further oxidized to an iminium ion. acs.org This iminium ion is then susceptible to nucleophilic attack, providing a route for the functionalization of the α-position of the amine.
While direct application to this compound is yet to be reported, the principles of photoredox catalysis have been successfully applied to the synthesis of other nitrogen-containing heterocycles. For example, a photoredox-catalyzed four-component reaction has been developed for the synthesis of complex secondary amines. researchgate.net This method allows for the simultaneous formation of multiple new bonds in a single step, highlighting the efficiency of this approach. Furthermore, photoredox catalysis has been employed in the synthesis of oxazoles, which are structurally related to isoxazoles, from α-bromo ketones and amines. organic-chemistry.org These examples underscore the potential of photoredox catalysis for the development of novel synthetic routes to functionalized amines on heterocyclic scaffolds.
Amine-Functionalized Cellulose (B213188) Catalysis for Isoxazole Synthesis
In the pursuit of more sustainable and environmentally friendly chemical processes, the development of heterogeneous catalysts from renewable resources is of great interest. Propylamine-functionalized cellulose has been successfully employed as a recyclable, biodegradable catalyst for the synthesis of isoxazol-5(4H)-one derivatives. researchgate.netmdpi.comresearchgate.netscilit.compreprints.org
This "green" catalytic system is prepared by treating microcrystalline cellulose with (3-aminopropyl)trimethoxysilane. mdpi.compreprints.org The resulting material, Cell-Pr-NH2, serves as an efficient catalyst for the one-pot, three-component reaction between a β-ketoester, hydroxylamine, and various aldehydes to yield the corresponding 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.netmdpi.com The reactions proceed in high yields under mild conditions, often at room temperature, and utilize water as an environmentally benign solvent. researchgate.netresearchgate.net
The catalyst loading can be optimized, with studies showing that as little as 14 mg of the amine-functionalized cellulose is sufficient to effectively catalyze the reaction. mdpi.comresearchgate.net A key advantage of this methodology is the ease of product purification, often avoiding the need for column chromatography. researchgate.netscilit.com The catalyst can also be recovered and reused for several cycles, further enhancing the sustainability of the process. preprints.org
The table below summarizes the key features of the amine-functionalized cellulose catalyzed synthesis of isoxazol-5(4H)-ones. researchgate.netmdpi.comresearchgate.netscilit.compreprints.org
| Feature | Description |
| Catalyst | Propylamine-functionalized cellulose (Cell-Pr-NH2) |
| Reactants | β-ketoester, hydroxylamine, aldehyde |
| Product | 3,4-disubstituted isoxazol-5(4H)-one |
| Solvent | Water |
| Temperature | Room Temperature |
| Advantages | High yields, mild conditions, green solvent, recyclable catalyst, simple work-up |
This methodology, while demonstrated for isoxazol-5(4H)-ones, highlights the potential of using functionalized biopolymers as catalysts in the synthesis of other isoxazole-containing compounds, potentially including derivatives of this compound.
Chemical Reactivity and Mechanistic Studies of 6 Methoxybenzo C Isoxazol 3 Amine
Intrinsic Reactivity Profiles of the Benzo[c]isoxazole Ring System
The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic compound. chemicalbook.com Its structure consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This fusion and the presence of the nitrogen-oxygen bond within the isoxazole moiety are key determinants of its reactivity.
The aromaticity of the benzo[c]isoxazole system lends it a degree of stability. wikipedia.org However, the N-O bond is relatively weak and susceptible to cleavage under certain conditions, a characteristic that makes benzo[c]isoxazoles valuable intermediates in organic synthesis. researchgate.net This ring system can be considered a masked form of other difunctionalized compounds, as its opening can lead to the formation of enaminoketones, γ-amino alcohols, α,β-unsaturated oximes, or β-hydroxy ketones. researchgate.net
The benzo[c]isoxazole ring itself can participate in various reactions. Due to its inherent reactivity, it serves as a versatile precursor in the synthesis of more complex molecules. chemicalbook.com For instance, benzo[c]isoxazoles can react with trialkylorthoformates in the presence of a Lewis acid to form 1-alkyl-2,1-benzisoxazolium salts. These salts are then susceptible to nucleophilic attack, leading to a variety of substituted benzo[c]isoxazolines. chemicalbook.com
The stability of the benzo[c]isoxazole ring is influenced by cross-conjugation, which can lead to lower stability compared to its isomer, benzoxazole (B165842). chemicalbook.com This inherent reactivity has been harnessed in the synthesis of various biologically active compounds. nih.gov
Reaction Mechanisms Involving the Amine Group at Position 3
The amine group at the 3-position of the benzo[c]isoxazole ring significantly influences the molecule's reactivity, primarily by acting as a nucleophile. This nucleophilicity allows the amine group to participate in a variety of chemical transformations.
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, readily attacking electrophilic centers. This allows for the introduction of various substituents at the 3-position, a common strategy in the synthesis of diverse derivatives.
Salt Formation: As a basic functional group, the amine can react with acids to form the corresponding ammonium (B1175870) salts. This reaction is often used to improve the solubility of the compound in polar solvents.
In the context of more complex reactions, the 3-amino group can direct the course of a reaction. For example, in gold-catalyzed reactions, the 3-aminobenzo[d]isoxazole can act as a nucleophile, attacking an activated alkyne. This initial nucleophilic attack is a key step in cascade reactions that lead to the formation of more complex heterocyclic systems. rsc.orgresearchgate.net The nucleophilicity of the amine is crucial for the initiation of these reaction cascades.
Influence of the Methoxy (B1213986) Substituent on Reaction Pathways
The methoxy group at the 6-position of the benzo[c]isoxazole ring is an electron-donating group. Its presence has a profound effect on the electronic properties of the entire molecule, thereby influencing its reactivity and the regioselectivity of its reactions.
The methoxy group increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. This activating effect is particularly directed towards the ortho and para positions relative to the methoxy group.
Enhanced Nucleophilicity: The electron-donating nature of the methoxy group can increase the electron density on the benzo[c]isoxazole ring system and, to some extent, on the exocyclic amine group, potentially enhancing its nucleophilicity.
Directing Electrophilic Attack: In electrophilic aromatic substitution reactions, the methoxy group will direct incoming electrophiles to specific positions on the benzene ring, primarily the 5 and 7 positions.
Modulation of Ring Stability: The electronic contribution of the methoxy group can also influence the stability of the benzo[c]isoxazole ring, potentially affecting the conditions required for ring-opening reactions.
Research on related compounds has shown that the position of a methoxy group can significantly impact biological activity, suggesting its electronic influence is a key determinant of molecular interactions. rsc.org For instance, in a study on isoxazole derivatives as COX-2 inhibitors, the position of the methoxy group was found to be critical for activity. rsc.org
Regioselective Transformations of the 6-Methoxybenzo[c]isoxazol-3-amine Core
The combination of the activating methoxy group and the directing influence of the existing substituents on the this compound core allows for a range of regioselective transformations. These reactions take advantage of the specific electronic and steric environment of the molecule to achieve selective modifications at particular positions.
One important class of regioselective reactions involves electrophilic substitution on the benzene ring. The methoxy group at position 6 strongly activates the ring towards electrophiles. The directing effects of the methoxy group and the fused isoxazole ring will determine the position of substitution.
Another key aspect of regioselectivity involves reactions at the 3-amino group. Its nucleophilic character can be exploited for selective N-alkylation, N-acylation, or condensation reactions.
Furthermore, the benzo[c]isoxazole ring itself can undergo regioselective transformations. For example, certain synthetic methods allow for the regioselective synthesis of 5-substituted-3-aminoisoxazoles, highlighting the ability to control the position of substitution on the isoxazole ring. researchgate.net
A notable example of regioselective synthesis is the preparation of ethyl 6-methoxybenzo[c]isoxazole-3-carboxylate from 1-methoxy-3-nitrosobenzene and ethyl glyoxylate. acs.orgacs.orgnih.gov This reaction demonstrates the controlled formation of the isoxazole ring with specific substituents at defined positions.
Spectroscopic Characterization and Structural Elucidation of 6 Methoxybenzo C Isoxazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H-NMR spectrum of 6-Methoxybenzo[c]isoxazol-3-amine is predicted to display distinct signals corresponding to the aromatic, amine, and methoxy (B1213986) protons. The aromatic region will feature signals for the three protons on the substituted benzene (B151609) ring.
Aromatic Protons: The proton at C7 (H-7) is expected to appear as a doublet. The proton at C5 (H-5) would likely present as a doublet of doublets, and the proton at C4 (H-4) should appear as a doublet. The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups influences the chemical shifts of these aromatic protons, generally causing them to shift upfield compared to the unsubstituted benzisoxazole ring. In related structures like 5-methoxy-3-phenyl-2,1-benzisoxazole, aromatic protons appear in the range of δ 6.8-8.0 ppm. chem-soc.si
Methoxy Protons: A sharp, singlet signal is anticipated for the three equivalent protons of the methoxy group (-OCH₃). This signal typically appears in the range of δ 3.7 to 4.0 ppm. For instance, the methoxy protons in Benzo[c]isoxazole-3-carboxylic acid (4-methoxy-phenyl)-amide and 5-methoxy-3-phenyl-2,1-benzisoxazole are observed at δ 3.76 ppm and δ 3.88 ppm, respectively. chem-soc.siarabjchem.org
Amine Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature but typically appears in a broad range from δ 4.0 to 6.0 ppm.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Aromatic (H-4, H-5, H-7) | 6.8 - 7.8 | m (multiplet) |
| Amine (-NH₂) | 4.0 - 6.0 | br s (broad singlet) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s (singlet) |
The ¹³C-NMR spectrum provides complementary data, confirming the carbon skeleton of the molecule. Eight distinct signals are expected for the eight unique carbon atoms in this compound.
Aromatic and Heterocyclic Carbons: The six carbons of the benzene ring and the two carbons of the isoxazole (B147169) moiety (C3 and C3a) will resonate in the downfield region of the spectrum. The carbons directly attached to heteroatoms are shifted significantly downfield; C6 (bonded to the methoxy group), C3 (bonded to the amine nitrogen), and C7a (bonded to the isoxazole oxygen) are expected at approximately δ 155-165 ppm. For comparison, in 5-methoxy-3-phenyl-2,1-benzisoxazole, the carbon signals of the benzisoxazole core appear between δ 115 and 166 ppm. chem-soc.si The carbon attached to the amine group in related heterocyclic systems also shows a signal in this downfield region. iastate.edu
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to appear as a sharp signal in the upfield region, typically around δ 55-56 ppm, a characteristic value for methoxy groups attached to an aromatic ring. chem-soc.siarabjchem.org
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C3 | 150 - 160 |
| Aromatic (C4, C5, C7) | 100 - 130 |
| Aromatic/Heterocyclic (C3a, C6, C7a) | 135 - 165 |
| Methoxy (-OCH₃) | 55 - 56 |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the molecular vibrations and is instrumental in identifying the functional groups within a molecule.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, methoxy, and benzisoxazole functional groups.
N-H Vibrations: As a primary amine, the molecule is expected to show two distinct N-H stretching bands (asymmetric and symmetric) in the 3250-3400 cm⁻¹ region. orgchemboulder.com A sharp N-H bending (scissoring) vibration is also expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com
C-H Vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the benzisoxazole ring system are expected to produce a series of bands in the 1450-1630 cm⁻¹ region. Related benzo[c]isoxazole derivatives show characteristic bands in this area, such as at 1629 cm⁻¹ and 1612 cm⁻¹. arabjchem.org
C-O Vibrations: The spectrum will also feature strong C-O stretching bands associated with the aryl-alkyl ether linkage of the methoxy group. An asymmetric C-O-C stretch is typically observed around 1200-1275 cm⁻¹, and a symmetric stretch appears near 1000-1075 cm⁻¹. arabjchem.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric Stretch | Amine (N-H) | 3250 - 3400 |
| Stretch | Aromatic (C-H) | 3000 - 3100 |
| Stretch | Aliphatic (C-H in -OCH₃) | 2850 - 2960 |
| Bend (Scissoring) | Amine (N-H) | 1580 - 1650 |
| Stretch | Ring (C=N, C=C) | 1450 - 1630 |
| Asymmetric Stretch | Ether (Ar-O-CH₃) | 1200 - 1275 |
| Symmetric Stretch | Ether (Ar-O-CH₃) | 1000 - 1075 |
FT-Raman spectroscopy provides complementary information to FT-IR. While specific FT-Raman data for this compound is not available in the literature, its spectrum can be predicted based on general principles. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, strong signals are expected for the aromatic ring "breathing" modes and other symmetric vibrations of the carbon skeleton. In contrast, the N-H and C-O stretching vibrations, which are strong in the IR spectrum due to their large dipole moment change, are expected to be weaker in the Raman spectrum. beilstein-journals.org The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a conjugated system. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the aromatic and heterocyclic ring system. The parent 1,2-benzisoxazole (B1199462) (a structural isomer) shows absorption maxima (λmax) at approximately 234 nm and 280 nm in ethanol. thieme-connect.de
For this compound, the presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen and oxygen atoms. Additionally, weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen heteroatoms, may be observed, often as shoulders on the more intense π → π* bands. Studies on related tertiary amines have shown the formation of new absorption bands upon complexation, indicating charge-transfer (CT) phenomena. eie.gr
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, mass spectrometry provides crucial information for its structural elucidation.
When subjected to mass spectrometry, the this compound molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of two nitrogen atoms, an odd number, the molecular ion peak is expected to have an odd m/z value, consistent with the nitrogen rule. uni-saarland.dewhitman.edu
Following ionization, the molecular ion, which is a radical cation, undergoes fragmentation. This process involves the breaking of chemical bonds, leading to the formation of various smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and provides valuable insights into its connectivity. The stability of the resulting fragments often dictates the most likely fragmentation pathways. Aromatic systems, like the one present in this compound, tend to produce a relatively stable molecular ion. whitman.edu
The fragmentation of this compound is predicted to proceed through several key pathways, driven by the presence of the methoxy group, the amine group, and the isoxazole ring.
A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable cation. Another common fragmentation pathway for aromatic ethers involves the loss of a formyl radical (•CHO). The isoxazole ring can also undergo cleavage. A characteristic fragmentation of the benzo[c]isoxazole core may involve the loss of carbon monoxide (CO) or the cleavage of the N-O bond. The presence of the primary amine group can lead to the loss of a hydrogen radical (•H) or a hydrocyanic acid (HCN) molecule. whitman.edulibretexts.org
The predicted major fragmentation pathways and the corresponding m/z values for the key fragments of this compound are summarized in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Ion/Fragment Structure | Description of Fragmentation |
| 164 | [C₈H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 149 | [C₇H₅N₂O₂]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |
| 135 | [C₇H₅N₂O]⁺˙ | Loss of a formyl radical (•CHO) from the methoxy group and rearrangement |
| 136 | [C₇H₆N₂O]⁺˙ | Loss of carbon monoxide (CO) from the molecular ion |
| 121 | [C₆H₅N₂O]⁺ | Loss of CO and a methyl radical (•CH₃) |
| 108 | [C₆H₆NO]⁺ | Cleavage of the isoxazole ring |
| 93 | [C₅H₅N₂]⁺ | Loss of CO and the methoxy group |
| 77 | [C₆H₅]⁺ | Phenyl cation resulting from extensive fragmentation |
Computational Chemistry and Molecular Modeling of 6 Methoxybenzo C Isoxazol 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a popular and versatile method in computational chemistry, providing a balance between accuracy and computational cost. scirp.org For 6-Methoxybenzo[c]isoxazol-3-amine, DFT calculations are instrumental in understanding its fundamental electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netlibretexts.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For derivatives of isoxazole (B147169), FMO analysis has been used to assess their potential as donor materials in organic solar cells, where the HOMO and LUMO energy levels are crucial for efficient charge transfer. researchgate.net In a study of a tin compound, the HOMO-LUMO gap was calculated to be 3.62 eV. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.08 researchgate.net |
| LUMO-1 | -0.88 researchgate.net |
| HOMO-LUMO Gap | 3.62 researchgate.net |
This table presents data for a related tin compound as a reference for the types of values obtained from FMO analysis.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and assigned using programs like VEDA 4, which aids in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). nih.govresearchgate.net The calculated excitation energies and oscillator strengths provide insights into the electronic transitions occurring within the molecule. mdpi.com The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate spectroscopic predictions. researchgate.net
Analysis of Chemical Reactivity Descriptors
DFT provides a framework for calculating various chemical reactivity descriptors that help in predicting the reactive sites of a molecule. frontiersin.org These descriptors are derived from the electronic structure and include:
Electron Affinity (A): The energy released when an electron is added to a neutral molecule.
Ionization Potential (I): The energy required to remove an electron from a neutral molecule.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net
These descriptors are valuable in understanding and predicting the course of chemical reactions. For instance, the local softness on a specific atom can indicate its susceptibility to nucleophilic or electrophilic attack. researchgate.net Studies on functionalized amines have shown that electron-donating groups tend to stabilize reaction products with CO2, while electron-withdrawing groups have a destabilizing effect. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT that allows for the study of the properties of molecules in their electronically excited states. researchgate.net This is particularly important for understanding a molecule's photochemical behavior and its UV-Vis absorption spectrum. By calculating the excited state energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. mdpi.comresearchgate.net These calculations are crucial for designing molecules with specific optical properties, such as those used in dye-sensitized solar cells. researchgate.netfrontiersin.org
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a protein. researchgate.netpnrjournal.com These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. pnrjournal.comnih.gov
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling involves identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand and the amino acid residues in the binding site of a protein. researchgate.netprotocols.io Tools like AutoDock and PLIP (Protein-Ligand Interaction Profiler) are commonly used for this purpose. researchgate.netnih.gov
For isoxazole derivatives, molecular docking studies have been employed to investigate their potential as anticancer and anti-inflammatory agents. pnrjournal.comorientjchem.org For example, docking studies of isoxazole analogues with topoisomerase II have helped to elucidate their binding modes and identify key interactions. pnrjournal.com Similarly, the interactions of isoxazole-carboxamide derivatives with COX enzymes have been studied to understand their anti-inflammatory activity. nih.gov These studies provide valuable information for the rational design of more potent and selective inhibitors.
Predictive Binding Affinity Computations
Predictive binding affinity computations are a cornerstone of computational drug design, aiming to forecast the strength of the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. One of the most common techniques used for this purpose is molecular docking.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then estimating the binding affinity using a scoring function. The binding affinity is often expressed as a binding free energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction.
For a compound like this compound, these computations would involve:
Preparation of the Ligand and Target: Obtaining or creating the 3D structure of this compound and the target protein. The ligand's structure would be optimized to its lowest energy conformation.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the target. The program then explores various orientations and conformations of the ligand to find the most favorable binding pose.
Scoring and Analysis: The final poses are ranked based on a scoring function that calculates the estimated binding energy. This score considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein's amino acid residues.
While specific docking studies for this compound are not extensively published, the methodology has been widely applied to structurally related benzisoxazole and isoxazole derivatives. For instance, studies on isoxazole derivatives targeting the Farnesoid X receptor (FXR) have successfully used molecular docking to understand the key interactions within the receptor's binding pocket. mdpi.com Such analyses reveal which parts of the molecule, like the isoxazole ring or the methoxy (B1213986) group, are critical for binding. mdpi.com
Below is an illustrative data table showing typical results from a predictive binding affinity computation for a series of hypothetical isoxazole derivatives, including a parent compound, to demonstrate how modifications can influence binding energy.
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 1 | Parent (e.g., Benzo[c]isoxazol-3-amine) | -6.5 | TYR320, HIS450 |
| Derivative 2 | Addition of 6-Methoxy group | -7.2 | TYR320, HIS450, SER324 |
| Derivative 3 | Addition of 6-Chloro group | -7.0 | TYR320, HIS450, ILE354 |
| Derivative 4 | Addition of 5-Fluoro group | -6.8 | PHE315, HIS450 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. mdpi.comresearchgate.net QSAR can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods. mdpi.com
2D-QSAR models establish a correlation between biological activity and various 2D molecular descriptors. These descriptors are calculated from the 2D representation of a molecule and can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and topological indices that describe molecular shape and branching. mdpi.com
The application of 2D-QSAR to a series of compounds including this compound would involve the following steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation: For each molecule, a wide range of 2D descriptors is calculated using specialized software.
Model Development: Statistical methods, most commonly multivariable regression analysis, are used to build a mathematical equation that links a selection of descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like leave-one-out cross-validation and by using an external set of compounds not included in the model's development. mdpi.com
2D-QSAR studies have been successfully applied to various benzoxazole (B165842) and isoxazole derivatives to model their antimicrobial or anti-inflammatory activities. nih.govnih.gov For a series containing this compound, a 2D-QSAR model might reveal that descriptors related to lipophilicity and the presence of hydrogen bond donors (like the amine group) are critical for its activity.
An example of a 2D-QSAR equation might look like: pIC₅₀ = 0.85 * logP - 0.15 * (Topological_Polar_Surface_Area) + 1.2 * (Num_H_Donors) + 2.5
Below is a data table illustrating the types of descriptors used in a 2D-QSAR study.
| Compound ID | pIC₅₀ (Observed) | logP | TPSA | Num H-Donors | pIC₅₀ (Predicted) |
| 1 | 5.8 | 2.1 | 65.4 | 1 | 5.7 |
| 2 | 6.5 | 2.5 | 55.1 | 1 | 6.4 |
| 3 | 6.1 | 2.3 | 70.2 | 2 | 6.2 |
| 4 | 5.5 | 1.9 | 80.5 | 2 | 5.6 |
This table is illustrative. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
3D-QSAR methodologies extend the principles of QSAR by considering the three-dimensional properties of molecules. mdpi.com These methods require the 3D structures of the compounds and their alignment based on a common scaffold. The most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
CoMFA: This method calculates the steric (shape) and electrostatic (charge) fields around each molecule in the dataset. It then uses statistical techniques to correlate variations in these fields with changes in biological activity.
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov
For a set of benzisoxazole analogs including this compound, a 3D-QSAR study would proceed as follows:
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. All molecules are then aligned in 3D space, typically by superimposing a common structural core. For this compound, the benzisoxazole ring would be the common core.
Field Calculation: The CoMFA and/or CoMSIA fields are calculated for each aligned molecule.
Model Generation and Validation: A statistical model is built to relate the 3D field values to biological activity. The model's quality and predictive ability are assessed using metrics like the cross-validated coefficient (q²) and the conventional correlation coefficient (r²). mdpi.comnih.gov
The output of a 3D-QSAR study is often visualized as contour maps, which show regions in 3D space where certain properties are predicted to enhance or diminish biological activity. For example, a map might show that a bulky group is favored at one position (positive steric contour) while an electronegative group is disfavored at another (negative electrostatic contour). These maps are invaluable for guiding the design of new molecules with improved potency.
The table below summarizes typical statistical results from a 3D-QSAR study on a series of related compounds.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Contributing Fields |
| CoMFA | 0.562 | 0.968 | 0.872 | Steric, Electrostatic |
| CoMSIA | 0.706 | 0.969 | 0.866 | Steric, Electrostatic, Hydrophobic, H-Bond Donor |
Data in the table is representative of typical 3D-QSAR models and is drawn from literature examples. mdpi.comtandfonline.com
Mechanistic Insights into in Vitro Biological Activities of 6 Methoxybenzo C Isoxazol 3 Amine Analogues
Elucidation of Molecular Mechanisms of Action in Cellular Systems
The in vitro biological effects of 6-Methoxybenzo[c]isoxazol-3-amine analogues are rooted in their ability to interact with and modulate fundamental cellular processes. These interactions can lead to the inhibition of cancer cell proliferation and survival through a variety of mechanisms.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. google.com Its aberrant activation is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention. google.comnih.gov Analogues of this compound, such as certain benzo[b]furan and benzoxazepine derivatives, have been shown to exert their antiproliferative effects by targeting this pathway. nih.govacs.org
For instance, studies on benzo[b]furan derivatives demonstrated their ability to inhibit the PI3K/Akt/mTOR pathway in human breast cancer cells. nih.gov This inhibition leads to a downstream cascade of events that can culminate in cell cycle arrest and apoptosis. nih.gov Similarly, the rational design of benzoxazepin inhibitors has led to the identification of potent and selective inhibitors of the PI3Kα isoform. acs.org The development of such inhibitors highlights the potential for this class of compounds to achieve targeted anticancer activity. acs.orgthepharmajournal.com The table below summarizes the inhibitory activities of some benzisoxazole and related analogues on the PI3K/Akt/mTOR pathway.
| Compound Class | Specific Analogue(s) | Target(s) | Observed Effect | Cell Line(s) |
| Benzo[b]furan | Derivatives 26 and 36 | PI3K/Akt/mTOR | Inhibition of signaling pathway, leading to apoptosis. | MCF-7 |
| Benzoxazepine | GDC-0326 | PI3Kα | Selective inhibition of the PI3Kα isoform. | Not specified in abstract |
| 3-amino-1H-indazole | W24 | PI3K/Akt/mTOR | Broad-spectrum antiproliferative activity. | HT-29, MCF-7, A-549, HepG2, HGC-27 |
A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to a halt in cell division and proliferation. Analogues of this compound have demonstrated the capacity to induce cell cycle arrest at various phases, most notably the G2/M phase. rsc.orgnih.govnih.gov
For example, a series of benzisothiazolones were found to arrest the cell cycle at the G2/M phase in HeLa cells. rsc.org This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. rsc.org Similarly, the benzazepine derivative BBL22 induces G2/M arrest in a variety of human tumor cell lines, including those of prostate and breast cancer. nih.gov In some cases, cell cycle arrest can also be observed at the G0/G1 or S phases, as seen with certain benzimidazole (B57391) derivatives. mdpi.com The ability of these compounds to perturb the cell cycle is a key component of their cytotoxic effects.
| Compound Class | Specific Analogue(s) | Cell Cycle Phase Arrest | Cell Line(s) |
| Benzisothiazolones | Not specified | G2/M | HeLa |
| Benzazepine | BBL22 | G2/M | Human tumor cell lines (prostate, breast) |
| Benz[f]indole-4,9-dione | SME-6 | G2/M | A549 (human lung cancer) |
| Mebendazole (a benzimidazole) | Mebendazole | G2/M | MDA-MB-231, SUM159 (breast cancer) |
| Benzo[b]furan | Derivatives 26 and 36 | G2/M | MCF-7 (breast cancer) |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Analogues of this compound can trigger apoptosis through multiple intricate pathways. rsc.orgnih.gov
One of the key mechanisms involves the activation of the intrinsic or mitochondrial pathway of apoptosis. rsc.org This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. researchgate.net An increased BAX/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. rsc.org This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. rsc.org
Furthermore, the tumor suppressor protein p53 plays a pivotal role in mediating apoptosis in response to cellular stress. nih.govnih.gov Some benzisoxazole-related compounds have been shown to upregulate p53, which can then transcriptionally activate pro-apoptotic genes. nih.gov For instance, a selenadiazole derivative was found to induce apoptosis in breast carcinoma cells through a p53-dependent and mitochondria-mediated pathway. nih.gov This involved the upregulation of p53 and its target gene p21, as well as the activation of caspases. nih.gov
| Compound Class | Apoptotic Mechanism | Key Proteins Involved | Cell Line(s) |
| Benzisothiazolones | Intrinsic pathway | Caspase-3, disruption of mitochondrial membrane potential | HeLa |
| Selenadiazole | p53-dependent, mitochondria-mediated | p53, p21, Caspases, BAX, Bcl-xl | MCF-7 (breast cancer) |
| Benzo[b]furan | Mitochondrial-mediated | PI3K/Akt/mTOR pathway components | MCF-7 (breast cancer) |
Enzyme Inhibition Profiling and Mechanistic Characterization
The biological activities of this compound analogues are also attributed to their ability to inhibit specific enzymes, thereby disrupting critical physiological processes.
Enzyme inhibitors can be broadly classified based on their mode of interaction with the target enzyme as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, while irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation. The nature of this interaction is crucial for the pharmacological profile of a drug. While specific studies on the reversible or irreversible inhibition modes of this compound analogues are not detailed in the provided search results, the general principles of enzyme inhibition are fundamental to understanding their mechanism of action.
A notable enzyme target for some benzisoxazole derivatives is carbonic anhydrase (CA). CAs are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. mdpi.com Inhibition of specific CA isoforms has been shown to have therapeutic potential in a range of diseases. mdpi.comopenaccessjournals.com
Zonisamide, a marketed antiepileptic drug, is a benzisoxazole derivative that exhibits carbonic anhydrase inhibitory activity. The primary mechanism of CA inhibition by many compounds, particularly sulfonamides, involves the binding of the inhibitor to the zinc ion in the active site of the enzyme. openaccessjournals.comresearchgate.net This blocks the enzyme's catalytic activity. openaccessjournals.com The development of selective inhibitors for different CA isoforms is an active area of research, with the aim of targeting specific pathological conditions while minimizing off-target effects. nih.gov
| Compound/Class | Target Enzyme | Mechanism of Inhibition | Therapeutic Application |
| Zonisamide | Carbonic Anhydrase | Not specified in abstract | Epilepsy |
| Sulfonamides | Carbonic Anhydrase | Binding to the Zn2+ ion in the active site | Glaucoma, epilepsy, cancer |
Structure-Activity Relationship (SAR) Analysis for In Vitro Biological Efficacy
The biological activity of this compound analogues is intricately linked to their chemical structures. By systematically modifying different parts of the molecule, researchers have been able to deduce crucial structure-activity relationships (SAR) that govern their in vitro efficacy.
SAR studies have revealed that the nature and position of substituents on the benzoxazole (B165842) or related heterocyclic rings play a pivotal role in modulating the biological activities of these compounds. For instance, the introduction of different amine groups via a reversed phenyl amide linker to a benzoxazole scaffold has been shown to influence anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines. researchgate.net Similarly, the substitution pattern on a 2-phenyl-1,3-benzoxazole core has been correlated with antimicrobial properties. researchgate.net
In a series of trisubstituted isoxazoles designed as allosteric ligands for the RORγt nuclear receptor, SAR studies highlighted the importance of a 2,6-disubstituted phenyl ring at the C-3 position and a C-4 benzoic acid moiety for inverse agonist activity. dundee.ac.uk The replacement of the alkenyl motif in combretastatin (B1194345) (CA-4) with five-membered heterocycles like isoxazoline (B3343090) or isoxazole (B147169) has led to compounds with potent cytotoxic and apoptosis-inducing activities, demonstrating that significant structural alterations can lead to favorable biological outcomes. acs.org
The following table summarizes key SAR findings for various analogues:
| Core Scaffold | Substituent/Modification | Observed In Vitro Activity | Reference |
| Benzoxazole | Different amines via reversed phenyl amide linker | Anti-breast cancer | researchgate.net |
| 2-Phenyl-1,3-benzoxazole | Substitution pattern on the phenyl ring | Antimicrobial | researchgate.net |
| Trisubstituted isoxazole | 2,6-disubstituted phenyl at C-3, benzoic acid at C-4 | RORγt inverse agonist | dundee.ac.uk |
| Combretastatin analogue | Replacement of alkenyl motif with isoxazoline/isoxazole | Cytotoxic, Apoptosis-inducing | acs.org |
| Benzothiazole (B30560) | Alkyl chain length and arylpiperazine substitutions | Dopamine D4 receptor binding affinity | semanticscholar.org |
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound analogues and related structures, several key pharmacophoric elements have been identified.
For allosteric RORγt inverse agonists with a trisubstituted isoxazole core, the critical pharmacophoric features include the 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position. dundee.ac.uk Crystal structures have confirmed that the terminal isoxazole and benzyl (B1604629) rings bind into distinct hydrophobic pockets, and both are necessary for biochemical potency. acs.org
In the context of antimicrobial activity, the benzoxazole ring itself is a core pharmacophoric unit. nih.gov For a series of benzoxazole derivatives, specific substitutions have been shown to be crucial for activity against various bacterial and fungal strains. nih.gov For example, in a study of 2-phenyl-1,3-benzoxazoles, the presence and position of certain substituents on the phenyl ring were directly linked to their antimicrobial efficacy. researchgate.net
The table below outlines identified pharmacophoric elements for different biological activities:
| Biological Activity | Key Pharmacophoric Elements | Reference |
| RORγt Inverse Agonism | 2,6-disubstituted phenyl at C-3, benzoic acid at C-4 of isoxazole | dundee.ac.uk |
| Antimicrobial | Benzoxazole ring, specific phenyl substitutions | researchgate.netnih.govnih.gov |
| Anticancer | Isoxazole pyrimidine-based benzothiazoles | tandfonline.com |
Other Investigated In Vitro Biological Activities of this compound Analogues
Beyond the SAR analysis, specific in vitro biological activities of this compound analogues have been investigated, revealing their mechanisms of action in antimicrobial, antioxidant, and DNA-related processes.
The antimicrobial action of benzoxazole and isoxazole derivatives is a significant area of research. nih.govd-nb.info These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov
One proposed mechanism for their antibacterial activity is the inhibition of essential cellular processes. For instance, some thiodiketopiperazine derivatives, which share heterocyclic structural similarities, have been found to inhibit transcription and translation processes in S. aureus. mdpi.com Another mechanism involves the disruption of the bacterial cell wall or membrane integrity, leading to cytoplasm agglutination and pore formation. mdpi.com Furthermore, some compounds exhibit their antibacterial effects by scavenging iron ions within bacterial cells. mdpi.com
The following table details the antimicrobial mechanisms of related heterocyclic compounds:
| Mechanism | Target Organism(s) | Compound Class | Reference |
| Inhibition of transcription/translation | S. aureus | Thiodiketopiperazine derivatives | mdpi.com |
| Cell wall/membrane disruption | E. coli, P. aeruginosa, K. pneumoniae | Not specified | mdpi.com |
| Iron scavenging | M. smegmatis | Not specified | mdpi.com |
| Inhibition of biofilm formation | S. aureus, S. pyogenes | Thiodiketopiperazine derivatives | mdpi.com |
Several benzisoxazole derivatives have been shown to possess antioxidant properties. scispace.com The primary mechanism of antioxidant action for these compounds is their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide (B77818) anions, and hydroxyl radicals. scispace.com The presence of methyl and methoxy (B1213986) substituents on the benzisoxazole core has been linked to good antioxidant activity. scispace.com
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. Sydnone derivatives, which are structurally distinct but also heterocyclic, have been shown to bind to calf thymus DNA (ctDNA) with high affinity. researchgate.net Spectroscopic studies, such as Fourier-transform infrared (FTIR) spectroscopy, have indicated that this interaction occurs through the base pairs and the phosphate (B84403) backbone of the DNA. researchgate.net
While direct evidence for DNA cleavage by this compound itself is limited in the provided context, the ability of related heterocyclic compounds to bind to DNA suggests a potential mechanism for their biological effects. researchgate.net The process of DNA strand cleavage at apurinic/apyrimidinic (AP) sites can be catalyzed by certain amines, highlighting a potential, though not directly confirmed, mechanism for amine-containing heterocyclic compounds. nih.gov
Conclusion and Future Research Directions in 6 Methoxybenzo C Isoxazol 3 Amine Chemistry
Synthesis of Novel 6-Methoxybenzo[c]isoxazol-3-amine Derivatives with Enhanced Potency
The development of novel synthetic methodologies is crucial for expanding the chemical diversity of this compound derivatives. Future efforts will likely focus on creating analogues with improved pharmacological profiles.
Key synthetic strategies may include:
Molecular Hybridization: This approach involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. For instance, incorporating moieties like triazoles, pyrimidines, or sulfonamides could yield compounds with new therapeutic applications. nih.govsrce.hr A study on benzisoxazole-triazole hybrids demonstrated that this strategy could produce potent α-glucosidase inhibitors. nih.gov
Click Chemistry: The use of highly efficient and regioselective reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust method for synthesizing a wide array of derivatives. nih.gov This technique allows for the straightforward linkage of the benzisoxazole core to various functional groups, facilitating the rapid generation of compound libraries for screening. nih.gov
Functional Group Interconversion: Modifying the existing functional groups on the this compound skeleton, such as the amine or methoxy (B1213986) groups, can lead to derivatives with altered solubility, metabolic stability, and target-binding affinity. Reactions like N-alkylation, acylation, and sulfonation of the amine group are common approaches. mdpi.comgoogle.com For example, the synthesis of various N-substituted benzothiazole (B30560) derivatives has been shown to be a viable strategy for creating potent antimitotic agents. mdpi.comnih.gov
Interactive Table: Synthetic Approaches for Novel Derivatives
| Synthetic Strategy | Example Reaction | Potential Outcome | Reference |
| Molecular Hybridization | Coupling with other pharmacophores (e.g., triazoles, pyrimidines) | Creation of dual-action or synergistic compounds | nih.gov, srce.hr |
| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Rapid synthesis of diverse compound libraries for screening | nih.gov |
| Functional Group Interconversion | N-acylation or N-alkylation of the 3-amine group | Enhanced binding affinity and modified pharmacokinetic properties | mdpi.com, google.com |
| Cyclization Reactions | Condensation with reagents like hydroxylamine (B1172632) hydrochloride | Formation of the core isoxazole (B147169) ring from precursor molecules | researchgate.net |
Integration of Advanced Computational Studies for Rational Design and Lead Optimization
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound derivatives, these tools can accelerate the development process and reduce costs.
In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against specific biological targets can identify promising candidates for synthesis. nih.gov Molecular docking studies can predict the binding modes and affinities of derivatives within the active site of a target protein, providing insights into structure-activity relationships (SAR). nih.govsci-hub.box For example, docking studies have been used to understand how novel isoxazole derivatives interact with the active site of DNA topoisomerase, explaining their antibacterial activity. nih.gov
Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of the molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information is valuable for predicting reactivity and designing molecules with specific electronic characteristics for applications in materials science or as optimized therapeutic agents. researchgate.net
Ligand-Based Virtual Screening: When the three-dimensional structure of a biological target is unknown, ligand-based methods can be used. acs.org By analyzing the structures of known active compounds, pharmacophore models can be developed to guide the design of new derivatives with a higher probability of being active. acs.org This approach has been successfully used to discover new high-affinity ligands for challenging targets like amyloid fibrils. acs.org
Exploration of New Biological Targets and Pathways for this compound Analogues
While initial research has identified certain biological activities, a key future direction is the systematic exploration of new targets and pathways for this compound analogues. The versatility of the isoxazole scaffold suggests it may interact with a wide range of biomolecules. researchgate.netnih.gov
Potential new therapeutic areas and targets include:
Oncology: Derivatives have shown potential as anticancer agents. researchgate.netrsc.org Future research could explore their activity against specific cancer-related targets such as protein tyrosine kinases (PTKs), the PI3K/Akt/mTOR signaling pathway, and tubulin. mdpi.comresearchgate.net Some isoxazole-containing compounds have been shown to induce apoptosis through the p53 pathway by modulating mitochondrial proteins like Bcl-2 and Bax. researchgate.netrsc.orgrsc.org
Infectious Diseases: The isoxazole nucleus is a component of some antibacterial agents. nih.gov Analogues of this compound could be screened against various bacterial and fungal strains, with potential targets including enzymes like DNA topoisomerase. nih.gov
Metabolic Disorders: Benzisoxazole-triazole hybrids have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential role in the management of diabetes. nih.gov Further exploration of this and other metabolic targets, such as carbonic anhydrase, could yield new treatments for metabolic syndrome. nih.govtandfonline.com
Neurodegenerative Diseases: Some benzo[d]isoxazole derivatives have been investigated for neuroprotective potential, including as ligands for amyloid fibrils implicated in Alzheimer's disease.
Prospective Applications in Chemical Biology Research and Beyond
Beyond direct therapeutic applications, derivatives of this compound can serve as valuable tools in chemical biology to probe and understand complex biological systems.
Chemical Probes: Potent and selective inhibitors can be developed as chemical probes to study the function of specific enzymes or receptors in cellular pathways. For example, a highly selective inhibitor of a particular kinase could be used to elucidate its role in cell signaling.
Scaffolds for Drug Discovery: The this compound core can serve as a privileged scaffold for the development of compound libraries aimed at a diverse range of biological targets. nih.gov Its favorable chemical properties make it an attractive starting point for medicinal chemistry campaigns.
Materials Science: The electronic properties of the isoxazole ring system suggest potential applications in materials science. researchgate.net Research into isoxazole-based organic molecules has explored their use as donor materials in organic solar cells, indicating a potential non-biological application for this class of compounds. researchgate.net
Q & A
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
